molecular formula C23H28F4N3O8PS B1192377 Unii-KQ33evh4KU CAS No. 1198784-72-3

Unii-KQ33evh4KU

Cat. No. B1192377
CAS RN: 1198784-72-3
M. Wt: 613.5174
InChI Key: DPIBBVZDLOOJRM-FTBISJDPSA-N
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Description

BI-653048 is a glucocorticoid agonist.

Scientific Research Applications

Nanoparticle Synthesis

Recent advances in chemical research, including the development of inorganic nanoparticles, highlight the synergy between scientific discovery and technological development. These advancements are crucial in various industries, notably in electronics, where new semiconducting materials have led to significant technological leaps from vacuum tubes to chips (Cushing, Kolesnichenko, & O'Connor, 2004).

Translation of Research to Innovations

The transformation of basic scientific research into practical innovations has been pivotal throughout human history. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a significant role in developing and funding experiential learning in STEM to create viable and socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Photoelectron Spectroscopy of UNx Thin Films

Studies on UN and U2N3 thin films, prepared by reactive DC sputtering, contribute to understanding the properties of these materials. Photoelectron spectroscopy reveals the electronic states and binding energy insights, vital for materials science research (Black, Miserque, Gouder, Havela, Rebizant, & Wastin, 2001).

Collaborative Environments for Environmental Modeling

The development of collaborative environments for large scientific applications, like the Unified Air Pollution Model (UNI-DEM), showcases the integration of software tools for remote development and data sharing. This advancement aids geographically dispersed scientists in collaborating effectively (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Hydrogen Isotope Separation Using MOFs

Research on hydrogen isotope separation using metal-organic frameworks (MOFs) is crucial for applications like isotope tracing and neutron moderation. This study explores the use of MOFs for efficient separation of deuterium, demonstrating their potential in industrial and scientific research (Kim, Balderas-Xicohténcatl, Zhang, Kang, Hirscher, Oh, & Moon, 2017).

Nuclear Research and Training

The Joint Institute for Nuclear Research (JINR) exemplifies the integration of theoretical and experimental studies with the development of advanced technologies and university education. It's an international research center contributing to various fields of modern physics (Starchenko & Shimanskaya, 2012).

properties

IUPAC Name

2-[(4R)-4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F4N3O4S/c1-4-35(33,34)19-8-13-7-15(30-18(13)11-29-19)10-22(32,23(25,26)27)12-21(2,3)17-6-5-14(24)9-16(17)20(28)31/h5-9,11,30,32H,4,10,12H2,1-3H3,(H2,28,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIFRJWXYUNPPV-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)CC(CC(C)(C)C3=C(C=C(C=C3)F)C(=O)N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)C[C@](CC(C)(C)C3=C(C=C(C=C3)F)C(=O)N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F4N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198784-72-3
Record name BI-653048 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198784723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BI-653048 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ33EVH4KU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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